molecular formula C13H13BrN2 B1664192 7-Bromotacrine CAS No. 53970-68-6

7-Bromotacrine

Cat. No. B1664192
CAS RN: 53970-68-6
M. Wt: 277.16 g/mol
InChI Key: HUWWFDOJYOUTTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromotacrine is a biochemical.

Scientific Research Applications

New Perspective Therapy of Breast Cancer

A study focused on the role of neurotransmitters in cancer progression, specifically exploring the dopamine receptors' gene expression on MCF-7 cells. Bromocriptine, a derivative, was found to suppress proliferation of MCF-7 cells, suggesting potential use in breast cancer treatment (Pornour et al., 2015).

Synthesis and Biological Properties in Antimicrobial Agents

Research on theophylline derivatives, closely related to brominated compounds like 7-Bromotacrine, explored their application as antimicrobial and antiviral agents. This study developed new methods for synthesizing these compounds and assessed their potential in treating infections (Ivanchenko, 2018).

Reversal of Multidrug Resistance in Cancer

Studies on bromotetrandrine, a brominated derivative, demonstrated its effectiveness in reversing multidrug resistance in cancer cells. This compound inhibited overexpression of P-glycoprotein, increasing the efficacy of anticancer drugs in resistant cell lines (Jin et al., 2005); (Liu et al., 2010).

Inhibition of Acetylcholinesterase

Research on bromotyrosine alkaloids from marine sponges, which are structurally similar to 7-Bromotacrine, found compounds that inhibited acetylcholinesterase. This enzyme is a target for Alzheimer's disease treatment, suggesting potential applications of similar brominated compounds in neurological disorders (Sirimangkalakitti et al., 2016).

Total Synthesis and CNS Target Activity

The synthesis of (+)-7-bromotrypargine, a β-carboline alkaloid, and its biological evaluation uncovered activity at central nervous system targets of therapeutic relevance. This suggests possible applications of similar brominated compounds in CNS-related therapies (Brogan et al., 2011).

Mechanisms in Reversing Multidrug Resistance

Additional research on tetrandrine and bromotetrandrine showed that their mechanisms in reversing multidrug resistance may relate to down-regulating multidrug resistance associated protein expression, further emphasizing their potential in cancer therapy (Cheng et al., 2012).

properties

CAS RN

53970-68-6

Product Name

7-Bromotacrine

Molecular Formula

C13H13BrN2

Molecular Weight

277.16 g/mol

IUPAC Name

7-bromo-1,2,3,4-tetrahydroacridin-9-amine

InChI

InChI=1S/C13H13BrN2/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h5-7H,1-4H2,(H2,15,16)

InChI Key

HUWWFDOJYOUTTO-UHFFFAOYSA-N

SMILES

C1CCC2=NC3=C(C=C(C=C3)Br)C(=C2C1)N

Canonical SMILES

C1CCC2=NC3=C(C=C(C=C3)Br)C(=C2C1)N

Appearance

Solid powder

Other CAS RN

53970-68-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

7-Bromotacrine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromotacrine
Reactant of Route 2
7-Bromotacrine
Reactant of Route 3
7-Bromotacrine
Reactant of Route 4
7-Bromotacrine
Reactant of Route 5
7-Bromotacrine
Reactant of Route 6
7-Bromotacrine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.